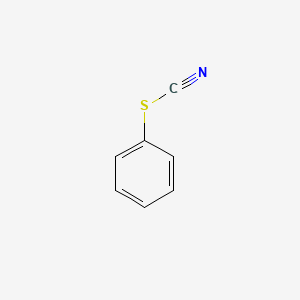

Thiocyanate de phényle

Vue d'ensemble

Description

Phenyl thiocyanate is a useful research compound. Its molecular formula is C7H5NS and its molecular weight is 135.19 g/mol. The purity is usually 95%.

The exact mass of the compound Phenyl thiocyanate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Phenyl thiocyanate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyl thiocyanate including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthèse des isothiocyanates

Le thiocyanate de phényle est utilisé dans la synthèse des isothiocyanates, qui sont des composés biologiquement actifs dérivés des glucosinolates présents dans la famille des Brassicaceae. Ces composés servent d’électrophiles chimio sélectifs en chimie de bioconjugaison . Une nouvelle méthode a été développée en utilisant le this compound et les amines, offrant une faible toxicité, une sécurité et des rendements élevés, ce qui est avantageux pour la production industrielle .

Intermédiaires de synthèse organique

En chimie organique, le this compound agit comme un intermédiaire pour la création de divers composés organiques. Il est particulièrement important dans la synthèse des produits pharmaceutiques et des produits agrochimiques, où il contribue au développement de nouvelles molécules avec des applications thérapeutiques potentielles.

Activité antimicrobienne

Les thiocyanates, y compris le this compound, sont connus pour leurs propriétés antimicrobiennes. Ils se trouvent généralement dans les produits naturels et sont utilisés pour introduire le groupe fonctionnel -SCN dans les molécules organiques, ce qui améliore leur efficacité antimicrobienne .

Chimioprévention du cancer

Les isothiocyanates synthétisés à partir du this compound ont montré des rôles significatifs dans la chimioprévention du cancer. Ces composés sont abondants dans les légumes crucifères et ont été liés à la prévention du développement du cancer .

Synthèse de composés hétérocycliques

Le this compound est impliqué dans la synthèse de dérivés du thiophène, qui sont cruciaux en chimie médicinale. Ces dérivés présentent une gamme d’effets biologiques et sont essentiels au développement de composés avancés avec diverses activités biologiques .

Applications en science des matériaux

Les dérivés du thiophène synthétisés en utilisant le this compound sont utilisés en science des matériaux. Ils sont utilisés comme inhibiteurs de corrosion et jouent un rôle de premier plan dans le développement de semi-conducteurs organiques, de transistors à effet de champ organiques (OFET) et de diodes électroluminescentes organiques (OLED) .

Médicaments anti-inflammatoires non stéroïdiens

Certains médicaments à base de thiophène, comme le suprofène, utilisent un squelette thiophène dans leur structure. Le this compound est instrumental dans la synthèse de ces composés, qui sont utilisés pour leurs propriétés anti-inflammatoires .

Anesthésiques dentaires

L’articaïne, un anesthésique dentaire utilisé en Europe, est un dérivé du thiophène qui implique le this compound dans sa synthèse. Il agit comme un bloqueur des canaux sodiques voltage-dépendants, mettant en évidence l’importance du composé dans les applications médicales .

Safety and Hazards

Phenyl thiocyanate is a combustible material and can cause burns of eyes, skin, and mucous membranes . Containers may explode when heated . It is recommended to avoid dust formation, ingestion, and inhalation, and to use personal protective equipment when handling this compound .

Relevant Papers

There are several papers that discuss phenyl thiocyanate and its properties . These papers provide more detailed information about the compound and its applications. Further analysis of these papers could provide more insights into the properties and uses of phenyl thiocyanate.

Mécanisme D'action

Target of Action

Phenyl thiocyanate is an organic compound containing the functional group RSCN, where the organic group is attached to sulfur . It is a valued building block that allows access to various sulfur-containing functional groups and scaffolds . .

Mode of Action

Phenyl thiocyanate has been used in the synthesis of isothiocyanates via the replacement reaction of phenyl isothiocyanate and the corresponding amines . This reaction was carried out under the protection of nitrogen . The phenyl thiocyanate moiety was found to selectively inhibit Sirt1, a NAD+ dependent lysine deacetylase .

Biochemical Pathways

It’s worth noting that thiocyanates, in general, have been found to inhibit carcinogen metabolism by drug-metabolizing enzymes .

Pharmacokinetics

It’s worth noting that phenyl isothiocyanate, an isomer of phenyl thiocyanate, has been extensively studied as a chemopreventive agent . It has linear and first-order absorption, high protein binding, and capacity-limited tissue distribution . Its metabolism is reversible and hepatic elimination is capacity-limited .

Result of Action

It’s worth noting that isothiocyanates, in general, have been found to induce apoptosis of cancer cells, inhibit cell cycle, and have anti-cancer potential .

Action Environment

The action of phenyl thiocyanate can be influenced by various environmental factors. For instance, the synthesis of isothiocyanates using phenyl thiocyanate was carried out under the protection of nitrogen . This suggests that the presence of certain gases in the environment could potentially influence the compound’s action.

Analyse Biochimique

Biochemical Properties

Phenyl thiocyanate plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. One notable interaction is with Sirtuin 1 (Sirt1), a NAD+ dependent lysine deacetylase. Phenyl thiocyanate has been found to selectively inhibit Sirt1 with an IC50 of 13 μM . This inhibition is crucial as Sirt1 is associated with various diseases, including cancer, and its inhibition can impact DNA repair processes and tumor suppressor protein regulation.

Cellular Effects

Phenyl thiocyanate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, phenyl thiocyanate has been shown to inhibit migration and colony formation, as well as induce hyperacetylation of Sirt1 targets such as p53 and H3 . These effects suggest that phenyl thiocyanate can modulate cell function and potentially serve as an anti-cancer agent.

Molecular Mechanism

At the molecular level, phenyl thiocyanate exerts its effects through binding interactions with biomolecules. The thiocyanate group is key for the selectivity and affinity towards Sirt1, leading to enzyme inhibition . This inhibition results in changes in gene expression and impacts cellular processes such as DNA repair and tumor suppression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of phenyl thiocyanate can change over time Its stability and degradation are important factors to considerStudies have indicated that phenyl thiocyanate can maintain its inhibitory effects on Sirt1 over extended periods .

Dosage Effects in Animal Models

The effects of phenyl thiocyanate vary with different dosages in animal models. Higher doses of phenyl thiocyanate have been associated with increased inhibition of Sirt1, but also with potential toxic effects. It is important to determine the threshold levels at which phenyl thiocyanate remains effective without causing adverse effects .

Transport and Distribution

Within cells and tissues, phenyl thiocyanate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments. The transport mechanisms of phenyl thiocyanate are crucial for its bioavailability and effectiveness .

Subcellular Localization

Phenyl thiocyanate’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct phenyl thiocyanate to specific compartments or organelles, impacting its activity and function. Understanding the subcellular localization of phenyl thiocyanate is essential for elucidating its mechanism of action .

Propriétés

IUPAC Name |

phenyl thiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NS/c8-6-9-7-4-2-1-3-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCDJKQYFBEAOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20200868 | |

| Record name | Thiocyanic acid, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5285-87-0 | |

| Record name | Thiocyanic acid, phenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5285-87-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiocyanic acid, phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005285870 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiocyanic acid, phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20200868 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (phenylsulfanyl)formonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

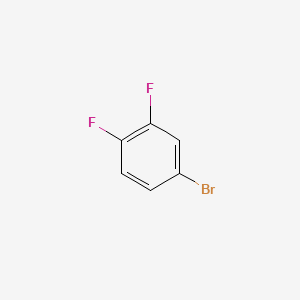

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine](/img/structure/B1265482.png)

![5-Bromobenzo[d]oxazol-2-amine](/img/structure/B1265483.png)